4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate
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Overview
Description
4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate is a complex organic compound that features both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate typically involves multiple steps. One common route includes the formation of the imine bond through the reaction of an aldehyde with an amine. The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product is the corresponding amine.
Substitution: Substituted aromatic compounds are typically formed.
Scientific Research Applications
4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Chlorophenyl benzoate
Uniqueness
4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C24H20N2O5/c1-16-6-5-7-19(14-16)23(28)26-25-15-18-10-12-20(13-11-18)31-24(29)21-8-3-4-9-22(21)30-17(2)27/h3-15H,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
BZTSBGUQJVZIOG-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C |
Origin of Product |
United States |
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